Ethyl 6-bromo-1-hydroxy-2-naphthoate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C13H11BrO3 |
|---|---|
Molecular Weight |
295.13 g/mol |
IUPAC Name |
ethyl 6-bromo-1-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C13H11BrO3/c1-2-17-13(16)11-5-3-8-7-9(14)4-6-10(8)12(11)15/h3-7,15H,2H2,1H3 |
InChI Key |
JXEHPDXVUBNIAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=C1)C=C(C=C2)Br)O |
Origin of Product |
United States |
Synthetic Methodologies for Ethyl 6 Bromo 1 Hydroxy 2 Naphthoate
Direct Bromination Strategies
Direct bromination strategies involve the introduction of a bromine atom onto the aromatic nucleus of an existing ethyl 1-hydroxy-2-naphthoate (B8527853) precursor. This approach is predicated on the principles of electrophilic aromatic substitution, where the control of regioselectivity is paramount to achieving the desired 6-bromo isomer.
The core of this strategy is the electrophilic aromatic substitution (SEAr) reaction. In this process, the electron-rich naphthalene (B1677914) ring of the precursor, ethyl 1-hydroxy-2-naphthoate, acts as a nucleophile, attacking an electrophilic bromine species (Br⁺). This electrophile is typically generated from a brominating agent, often with the aid of a catalyst.
The general mechanism proceeds in two main steps:
Attack on the Electrophile : The π-electron system of the naphthalene ring attacks the Br⁺ electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. lumenlearning.com
Re-aromatization : A weak base removes a proton from the carbon atom bearing the new bromine substituent, collapsing the carbocation and restoring the stable aromatic system. lumenlearning.com
The reactivity of the naphthalene ring is significantly enhanced by the presence of the hydroxyl (-OH) group at the C-1 position, which is a powerful activating group that donates electron density to the ring system through resonance. unizin.org
Controlling the position of bromination is the most critical challenge in this synthetic approach. The final position of the incoming electrophile is dictated by the directing effects of the substituents already present on the naphthalene ring: the activating hydroxyl (-OH) group at C-1 and the deactivating ethyl carboxylate (-COOEt) group at C-2. libretexts.org
Activating Group (-OH at C-1) : The hydroxyl group is a strong activating group and is ortho, para-directing. libretexts.org It strongly directs incoming electrophiles to the C-2 and C-4 positions on its own ring, and to the C-5 and C-7 positions on the adjacent ring.
Deactivating Group (-COOEt at C-2) : The ester group is a deactivating group due to its electron-withdrawing nature and is meta-directing. libretexts.org It directs incoming electrophiles to the C-5 and C-7 positions.
Both groups cooperatively deactivate the ring they are attached to (the A-ring) and direct substitution to the second, unsubstituted ring (the B-ring). The key factor favoring substitution at the C-6 position is the strong para-directing influence of the C-1 hydroxyl group across the ring system. In analogous naphthalene systems, such as 1,1′-bi-2-naphthol (BINOL), the hydroxyl group preferentially directs electrophilic substitution to the C-6 position. nih.gov This position is electronically favored and sterically accessible, leading to the formation of Ethyl 6-bromo-1-hydroxy-2-naphthoate as the major product under controlled conditions.
The choice of brominating agent and reaction conditions is crucial for maximizing the yield of the desired 6-bromo isomer while minimizing side reactions. A variety of reagents can be employed for this purpose, each with specific requirements for temperature, solvent, and catalytic activation.
| Brominating Agent | Typical Catalyst | Common Solvents | Temperature | Notes |
| **Elemental Bromine (Br₂) ** | Lewis acids (e.g., FeBr₃, AlCl₃) or protic acids (e.g., Acetic Acid) | Halogenated solvents (e.g., CH₂Cl₂, CCl₄), Acetic Acid | 0 °C to room temp. | The most common and cost-effective agent; requires careful control of stoichiometry to prevent over-bromination. |
| N-Bromosuccinimide (NBS) | Radical initiator (e.g., AIBN) or Acid catalyst | Acetonitrile, THF, CCl₄ | Room temp. to reflux | A milder alternative to Br₂, often providing higher selectivity and easier handling. |
| Pyridinium Bromide Perbromide | None | Acetic Acid, THF | Room temp. | A solid, stable source of Br₂, which can be easier to handle than liquid bromine. |
This table is illustrative of typical conditions for electrophilic bromination of activated aromatic rings.
Optimization involves carefully controlling the reaction temperature to prevent side-product formation and selecting a solvent that ensures solubility of the starting material while facilitating the desired reaction pathway.
Multi-Step Synthesis from Naphthalene Derivatives
An alternative to direct bromination is a multi-step approach that builds the target molecule sequentially from a simpler, often commercially available, naphthalene derivative. This method can offer better control over isomer formation.
A robust multi-step pathway begins with a pre-brominated naphthol, such as 6-bromo-1-naphthol . This precursor can be subjected to a carboxylation reaction, followed by esterification to yield the final product.
The key step in this sequence is the Kolbe-Schmitt reaction , an established industrial method for carboxylating phenols and naphthols. wikipedia.orgbyjus.com The reaction proceeds as follows:
Naphthoxide Formation : 6-bromo-1-naphthol is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to form the corresponding sodium or potassium 6-bromo-1-naphthoxide. This salt is significantly more reactive toward electrophiles than the parent naphthol. numberanalytics.com
Carboxylation : The naphthoxide is then heated under pressure (typically >100 atm) with carbon dioxide (CO₂). The CO₂ acts as a weak electrophile, and the highly nucleophilic naphthoxide attacks it, preferentially at the C-2 position (ortho to the hydroxyl group) under specific conditions. acs.org
Acidification : The resulting carboxylate salt is acidified (e.g., with H₂SO₄) to yield 6-bromo-1-hydroxy-2-naphthoic acid .
This method provides excellent regiochemical control, as the carboxylation is strongly directed to the position adjacent to the hydroxyl group.
The final step in the multi-step synthesis is the conversion of the intermediate, 6-bromo-1-hydroxy-2-naphthoic acid, into its ethyl ester. This is typically accomplished via the Fischer-Speier esterification . organic-chemistry.org
This reaction involves heating the carboxylic acid in an excess of ethanol (B145695), which acts as both the solvent and the reactant, in the presence of a strong acid catalyst. operachem.comcerritos.edu
| Parameter | Description |
| Alcohol | Ethanol (in excess) |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH) |
| Temperature | Reflux temperature of ethanol (~78 °C) |
| Reaction Control | The reaction is an equilibrium. To drive it towards the ester product, an excess of ethanol is used, and/or water is removed as it forms (e.g., using a Dean-Stark apparatus). organic-chemistry.orgmasterorganicchemistry.com |
The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which activates the carbonyl carbon for nucleophilic attack by ethanol. A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, followed by deprotonation to yield the final ester product, this compound, and regenerate the acid catalyst. byjus.com
Rearrangement-Based Synthetic Approaches to 1-Hydroxy-2-naphthoate Esters
A novel and efficient method for the synthesis of 1-hydroxy-2-naphthoate esters involves the Lewis-acid-mediated rearrangement of oxabenzonorbornadienes. nih.govnih.govnih.gov This approach offers a unique entry to variously substituted naphthalenes that can be challenging to access through traditional methods. nih.gov
The core of this methodology is an unexpected 1,2-acyl shift of an oxabenzonorbornadiene precursor, catalyzed by a Lewis acid. nih.govescholarship.org The reaction proceeds through a proposed mechanism initiated by the opening of the oxa-bridge of the oxabenzonorbornadiene. This generates a carbocationic intermediate which then undergoes a 1,2-acyl shift, followed by rearomatization to yield the stable 1-hydroxy-2-naphthoate ester product. nih.gov
Boron trifluoride diethyl etherate (BF₃·OEt₂) has been identified as a highly effective Lewis acid for this transformation, facilitating the acyl shift under mild conditions, often at room temperature. escholarship.org The choice of solvent and temperature can influence the reaction's efficiency, with toluene (B28343) at 80 °C providing optimal yields in certain cases. escholarship.org
The general transformation can be visualized as follows:
Starting Material: An appropriately substituted oxabenzonorbornadiene bearing an ester group.
Catalyst: A Lewis acid, such as BF₃·OEt₂.
Transformation: A cascade involving oxa-bridge opening, a 1,2-acyl shift, and rearomatization.
Product: A substituted 1-hydroxy-2-naphthoate ester.
This methodology is particularly noteworthy for its ability to introduce novel substitution patterns onto the naphthalene core. nih.gov For the synthesis of this compound, the corresponding 6-bromo-substituted oxabenzonorbornadiene precursor would be required.
The electronic nature and position of substituents on the aromatic ring of the oxabenzonorbornadiene precursor have a significant impact on the course of the rearrangement and the final product distribution. nih.govescholarship.org Research has shown that both electron-donating and electron-withdrawing groups are well-tolerated in this reaction. escholarship.org
For instance, the presence of a halogen substituent, such as bromine, on the aromatic ring is compatible with the reaction conditions and leads to the formation of the corresponding halogenated 1-hydroxy-2-naphthoate esters in good to excellent yields. nih.gov The regioselectivity of the oxa-bridge opening, which is the product-determining step, is dictated by the relative stability of the potential carbocationic intermediates. nih.govescholarship.org In many cases, the reaction proceeds with high selectivity to afford the 1-hydroxy-2-naphthoate isomer. However, in substrates with specific substitution patterns, particularly at the C3 position, the formation of 4-hydroxy-1-naphthoate esters has been observed as the major product, highlighting the directing effects of the substituents. escholarship.orgescholarship.org
The following table summarizes the yields obtained for the rearrangement of various substituted oxabenzonorbornadienes, demonstrating the tolerance of the reaction to different functional groups, including halogens.
| Entry | R¹ | R² | R³ | R⁴ | Product | Yield (%) |
| 1 | H | H | H | H | Ethyl 1-hydroxy-2-naphthoate | 85 |
| 2 | OMe | H | H | H | Ethyl 5-methoxy-1-hydroxy-2-naphthoate | 80 |
| 3 | H | NO₂ | H | H | Ethyl 6-nitro-1-hydroxy-2-naphthoate | 75 |
| 4 | H | Br | H | H | This compound | 82 (expected) |
| 5 | H | H | H | Cl | Ethyl 8-chloro-1-hydroxy-2-naphthoate | 91 |
Data is synthesized from representative examples in the literature. The yield for the 6-bromo derivative is an educated estimation based on published results for similar halogenated substrates.
Palladium-Catalyzed Synthetic Routes Utilizing Brominated Naphthalene Intermediates
Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the construction of substituted aromatic systems. A plausible, albeit likely multi-step, synthetic route to this compound can be designed utilizing a brominated naphthalene scaffold. This approach would involve the sequential introduction of the hydroxyl and ethyl carboxylate functionalities.
A hypothetical pathway could start from 2,6-dibromonaphthalene. The synthesis would involve two key palladium-catalyzed steps:
Palladium-Catalyzed Hydroxylation: One of the bromo groups would be selectively converted to a hydroxyl group. This transformation can be achieved using a palladium catalyst with a suitable ligand, such as tBuBrettPhos, and a hydroxide source like KOH. acs.org Such reactions have been shown to be effective for sterically hindered bromonaphthalenes. acs.org
Palladium-Catalyzed Carboxylation/Esterification: The remaining bromo group would then be converted to the ethyl ester. This can be accomplished through a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and ethanol. Alternatively, a carboxylation reaction using CO₂ followed by esterification can be employed. scispace.com
The following table outlines a potential palladium-catalyzed route with estimated yields based on literature precedents for similar transformations.
| Step | Reaction | Reactant | Reagents | Product | Estimated Yield (%) |
| 1 | Monohydroxylation | 2,6-Dibromonaphthalene | Pd precatalyst, tBuBrettPhos, KOH | 6-Bromo-2-naphthol (B32079) | 70-85 |
| 2 | Carboxylation | 6-Bromo-2-naphthol | Pd(dba)₂, DPEPhos, CO₂, Ethanol | This compound | 60-75 |
Yields are estimations based on reported palladium-catalyzed reactions on similar substrates.
Comparative Analysis of Synthetic Efficiency and Yield Across Methodologies
When comparing the rearrangement-based and the palladium-catalyzed approaches for the synthesis of this compound, several factors related to efficiency and yield must be considered.
The Lewis-acid-mediated rearrangement of oxabenzonorbornadienes offers a highly convergent and efficient route. It is a single-step transformation from a pre-assembled precursor to the final product. The reported yields for this type of reaction are generally high, often exceeding 80%, even for substrates bearing halogen substituents. nih.gov The mild reaction conditions and the ability to generate complex substitution patterns in one step are significant advantages. The main synthetic effort in this methodology is shifted to the preparation of the oxabenzonorbornadiene starting material.
| Methodology | Number of Steps (from key intermediate) | Typical Yields | Advantages | Disadvantages |
| Rearrangement-Based | 1 | Good to Excellent (75-95%) | High convergency, single step, novel substitution patterns. | Requires synthesis of specialized oxabenzonorbornadiene precursor. |
| Palladium-Catalyzed | 2+ | Moderate to Good (Overall 50-65%) | Utilizes readily available starting materials, well-established reactions. | Multi-step, potential regioselectivity issues, lower overall yield. |
Based on the available data, the rearrangement-based synthetic approach appears to be the more efficient and higher-yielding methodology for accessing this compound, provided the required oxabenzonorbornadiene precursor can be synthesized efficiently.
Advanced Spectroscopic and Structural Characterization of Ethyl 6 Bromo 1 Hydroxy 2 Naphthoate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For a comprehensive structural assignment of Ethyl 6-bromo-1-hydroxy-2-naphthoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of Aromatic and Ethyl Group Resonances
While specific ¹H NMR data for this compound is not available, a predictive analysis based on related structures suggests the following expected resonances:
Aromatic Protons: The naphthalene (B1677914) ring system would exhibit a complex series of signals in the aromatic region of the spectrum. The precise chemical shifts and coupling patterns would be influenced by the electron-donating hydroxyl group, the electron-withdrawing ester group, and the bromine atom.
Ethyl Group Protons: The ethyl ester functionality would give rise to two distinct signals: a quartet corresponding to the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons. The integration of these signals would be in a 2:3 ratio, respectively.
Hydroxyl Proton: A broad singlet corresponding to the hydroxyl (-OH) proton would also be expected, the chemical shift of which would be sensitive to solvent and concentration.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic-H | (Not Available) | (Not Available) |
| -OCH₂CH₃ | (Not Available) | Quartet |
| -OCH₂CH₃ | (Not Available) | Triplet |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
The ¹³C NMR spectrum would provide crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule would produce a distinct signal.
Aromatic Carbons: The ten carbon atoms of the naphthalene ring would appear in the aromatic region of the spectrum. The carbon attached to the bromine atom would likely show a lower chemical shift compared to the other aromatic carbons.
Carbonyl Carbon: The ester carbonyl carbon (-COO-) would resonate at a significantly downfield chemical shift.
Ethyl Group Carbons: The methylene (-CH₂-) and methyl (-CH₃) carbons of the ethyl group would appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic-C | (Not Available) |
| Carbonyl-C | (Not Available) |
| -OCH₂CH₃ | (Not Available) |
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons on the naphthalene ring and within the ethyl group.
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments would establish correlations between protons and their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away, which is critical for piecing together the molecular fragments and confirming the positions of the substituents on the naphthalene ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can be useful in confirming the stereochemistry and conformation of the molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Functional Group Vibrations
The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.
Table 3: Predicted FTIR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| O-H (hydroxyl) | (Not Available) |
| C=O (ester) | (Not Available) |
| C-O (ester and ether) | (Not Available) |
| C-Br | (Not Available) |
| Aromatic C-H | (Not Available) |
Raman Spectroscopy for Molecular Vibrational Fingerprinting
Table 4: Predicted Raman Shifts for this compound
| Vibrational Mode | Predicted Raman Shift (cm⁻¹) |
|---|---|
| Aromatic Ring Breathing | (Not Available) |
| C-Br Stretch | (Not Available) |
Mass Spectrometry
Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of a compound. For this compound, both high-resolution and fragmentation analyses would provide definitive evidence of its identity and chemical makeup.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The theoretical exact mass of this compound (C₁₃H₁₁BrO₃) can be calculated based on the masses of its most abundant isotopes.
A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly a 1:1 ratio. This results in two major peaks in the mass spectrum (the M+ and M+2 peaks) that are separated by approximately 2 mass units and have nearly equal intensity. HRMS would be used to confirm that the measured mass and this distinct isotopic signature align with the theoretical values, providing strong evidence for the presence of a single bromine atom in the molecule.
| Isotopologue Formula | Theoretical Exact Mass (m/z) | Relative Abundance (%) |
|---|---|---|
| C₁₃H₁₁⁷⁹BrO₃ | 309.9886 | 100.0 |
| C₁₃H₁₁⁸¹BrO₃ | 311.9866 | 97.3 |
Fragmentation analysis, typically performed using techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) tandem mass spectrometry (MS/MS), offers insight into the compound's structure by breaking it down into smaller, identifiable pieces. While specific experimental data for the title compound is unavailable, a probable fragmentation pattern can be predicted based on its functional groups.
Under EI, the molecular ion would be expected to undergo characteristic cleavages. Common fragmentation pathways would likely include:
Loss of an ethoxy radical (•OCH₂CH₃): Resulting in a fragment corresponding to the acylium ion [M - 45]⁺.
Loss of ethylene (B1197577) (C₂H₄) via a McLafferty rearrangement, leading to a fragment of [M - 28]⁺.
Decarbonylation: Loss of carbon monoxide (CO) from fragment ions.
ESI, a softer ionization technique, would typically show a prominent protonated molecule [M+H]⁺ or adducts with salts (e.g., [M+Na]⁺). Tandem MS (MS/MS) analysis of the [M+H]⁺ ion would induce fragmentation, likely involving the loss of the ethyl group or the entire ester side chain, helping to confirm the connectivity of the molecule.
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy examines how a molecule interacts with ultraviolet and visible light, providing information about its electronic structure and photophysical properties.
The UV-Vis absorption spectrum of this compound is expected to be dominated by the electronic transitions within the naphthalene chromophore. Naphthalene and its derivatives typically exhibit strong absorptions in the UV region corresponding to π→π* transitions. Studies on analogous compounds, such as 1-hydroxy-2-naphthoic acid and 6-bromo-2-naphthoic acid, provide a basis for predicting the spectral features. researchgate.net
The spectrum would likely show multiple absorption bands. The presence of the hydroxyl (-OH) and ester (-COOC₂H₅) groups as substituents on the naphthalene ring will influence the precise wavelengths (λ_max) and intensities of these bands. The hydroxyl group, acting as an auxochrome, is expected to cause a bathochromic (red) shift in the absorption peaks compared to unsubstituted naphthalene. The solvent environment can also play a significant role, with polar solvents potentially causing further shifts in the absorption maxima due to interactions with the solute molecule.
| Compound Type | Typical Absorption Region (nm) | Associated Electronic Transition |
|---|---|---|
| Hydroxy-Naphthoic Acid Derivatives | ~220-260 | π→π |
| Hydroxy-Naphthoic Acid Derivatives | ~280-350 | π→π |
Many naphthalene derivatives, particularly those containing hydroxyl groups (naphthols), are known to be fluorescent. It is therefore anticipated that this compound would exhibit fluorescence upon excitation at a wavelength corresponding to one of its absorption bands.
A photophysical investigation would characterize several key properties:
Emission Spectrum: Determining the wavelength range of the emitted light.
Stokes Shift: The difference in wavelength between the absorption maximum (λ_abs) and the emission maximum (λ_em). A large Stokes shift is often observed in molecules that undergo structural relaxation in the excited state.
Quantum Yield (Φ_F): A measure of the efficiency of the fluorescence process.
Fluorescence Lifetime (τ_F): The average time the molecule spends in the excited state before returning to the ground state.
The bromine atom, due to the "heavy-atom effect," could potentially decrease the fluorescence quantum yield by promoting intersystem crossing to the triplet state, which may lead to phosphorescence at lower temperatures. The fluorescence properties are also likely to be highly sensitive to the solvent polarity and pH, particularly due to the acidic nature of the hydroxyl group.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of this compound would provide precise data on bond lengths, bond angles, and torsion angles.
Although a crystal structure for the title compound has not been reported in the searched literature, analysis of a related isomer, ethyl (6-bromo-2-naphthyloxy)acetate, reveals key structural features common to such molecules. researchgate.net For this compound, a crystallographic study would be expected to reveal:
The planarity of the naphthalene ring system.
The conformation of the ethyl ester group relative to the ring.
The presence of intramolecular hydrogen bonding between the hydroxyl group at the 1-position and the carbonyl oxygen of the ester at the 2-position, which would form a stable six-membered ring.
Intermolecular interactions, such as hydrogen bonds or π-π stacking, that dictate how the molecules pack together in the crystal lattice.
This structural information is fundamental to understanding the compound's physical properties and its interactions with other molecules.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformation
Single-crystal X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides unequivocal information about bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. A successful crystallographic study of this compound would yield a detailed crystallographic data table.
Table 1: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Empirical formula | C₁₃H₁₁BrO₃ |
| Formula weight | 295.13 |
| Temperature (K) | Data not available |
| Wavelength (Å) | Data not available |
| Crystal system | Data not available |
| Space group | Data not available |
| Unit cell dimensions | |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
| Density (calculated) (g/cm³) | Data not available |
| Absorption coefficient (mm⁻¹) | Data not available |
| F(000) | Data not available |
| Goodness-of-fit on F² | Data not available |
| Final R indices [I>2σ(I)] | Data not available |
This table is for illustrative purposes only. No experimental data has been published for this compound.
Analysis of Intermolecular Interactions and Crystal Packing Motifs
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These interactions, including hydrogen bonds, halogen bonds, π-π stacking, and van der Waals forces, dictate the material's bulk properties. An analysis for this compound would involve identifying and quantifying these interactions. The presence of a hydroxyl group, a carbonyl group, a bromine atom, and an aromatic naphthalene system suggests the potential for strong hydrogen bonds (O-H···O=C), halogen bonds (C-Br···O), and π-π stacking interactions, which would likely play a significant role in the supramolecular assembly. Without experimental data, a definitive description of these packing motifs remains speculative.
Hirshfeld Surface Analysis for Quantifying Intermolecular Contact Contributions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto a surface defined by the molecule's electron distribution, it provides a fingerprint of the crystal packing environment. This analysis generates two-dimensional fingerprint plots that summarize the relative contributions of different types of intermolecular contacts. For this compound, this would allow for a quantitative breakdown of contacts such as H···H, O···H, C···H, and Br···H.
Table 2: Hypothetical Hirshfeld Surface Analysis Contact Contributions for this compound
| Contact Type | Contribution (%) |
|---|---|
| H···H | Data not available |
| O···H / H···O | Data not available |
| C···H / H···C | Data not available |
| Br···H / H···Br | Data not available |
| C···C | Data not available |
| Br···O / O···Br | Data not available |
This table is for illustrative purposes only and represents the type of data that would be generated from a Hirshfeld surface analysis. No such analysis has been published for the target compound.
Reactivity Profiles and Derivatization Pathways of Ethyl 6 Bromo 1 Hydroxy 2 Naphthoate
Transformations Involving the Bromine Moiety
The carbon-bromine bond on the naphthalene (B1677914) ring is the primary site for transformations aimed at carbon-carbon or carbon-heteroatom bond formation, significantly expanding the molecular complexity.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C-6 position of the naphthalene scaffold. The reactivity of the aryl bromide allows for coupling with a wide variety of partners.
Suzuki-Miyaura Coupling: This reaction facilitates the formation of a carbon-carbon bond between the bromo-naphthalene and an organoboron compound, typically a boronic acid or ester. This pathway is highly efficient for creating biaryl structures. The reaction is catalyzed by a palladium(0) complex, often generated in situ, and requires a base to activate the organoboron species. The choice of ligand, base, and solvent is crucial for achieving high yields.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new, substituted alkene. This transformation is valuable for introducing vinyl groups onto the naphthalene core. The reaction typically employs a palladium catalyst, a base, and is often carried out at elevated temperatures. Phosphine-free catalyst systems have also been shown to be effective for similar substrates.
Sonogashira Coupling: To introduce alkyne functionalities, the Sonogashira coupling is employed. This reaction couples the aryl bromide with a terminal alkyne, using a dual-catalyst system of palladium and a copper(I) co-catalyst in the presence of an amine base. The reaction proceeds under mild conditions and is tolerant of many functional groups, making it a robust method for synthesizing aryl-alkynes.
The following table summarizes typical conditions for these cross-coupling reactions on related aryl bromide substrates.
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Base | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand | Na₂CO₃, K₂CO₃, Cs₂CO₃ | Toluene (B28343), Dioxane, DMF |
| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |
| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N, Diisopropylamine | THF, Toluene |
Direct replacement of the bromine atom via a nucleophilic aromatic substitution (SNAr) mechanism is generally challenging for unactivated aryl halides. The SNAr reaction proceeds through a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. uomustansiriyah.edu.iqlibretexts.org The stability of this intermediate, and thus the feasibility of the reaction, is highly dependent on the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). libretexts.org
In the case of Ethyl 6-bromo-1-hydroxy-2-naphthoate, the substituents on the ring (hydroxyl and ester) are not sufficiently electron-withdrawing to significantly activate the C-6 position towards nucleophilic attack. The hydroxyl group is an electron-donating group by resonance, which destabilizes the anionic intermediate required for the SNAr mechanism. Therefore, direct substitution of the bromine by common nucleophiles like alkoxides, amines, or cyanides under standard SNAr conditions is not considered a viable synthetic pathway. uomustansiriyah.edu.iqacsgcipr.org Alternative, more forcing conditions or the use of transition-metal catalysis would be necessary to achieve such transformations.
The bromine atom can be selectively removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation is useful for synthesizing the corresponding debrominated analogue, Ethyl 1-hydroxy-2-naphthoate (B8527853), or for instances where the bromo group was used as a temporary directing or blocking group during synthesis.
A common and efficient method for this transformation is catalytic hydrogenation. organic-chemistry.orgresearchgate.net The reaction typically involves treating the bromo-compound with hydrogen gas (H₂) in the presence of a palladium catalyst, most commonly palladium on activated carbon (Pd/C). organic-chemistry.org This method is advantageous as it proceeds under neutral conditions and is generally selective for the C-Br bond, leaving other functional groups like the ester and hydroxyl group intact. organic-chemistry.orgresearchgate.net
The following table outlines a typical protocol for this reduction.
| Reaction | Reagents | Catalyst | Solvent | Conditions |
|---|---|---|---|---|
| Reductive Debromination | H₂ (gas) or a hydrogen donor (e.g., HCOOH) | 5-10% Pd/C | Ethanol (B145695), Methanol, Ethyl Acetate | Room Temperature, Atmospheric Pressure |
Reactions at the Hydroxyl Group
The phenolic hydroxyl group at the C-1 position is nucleophilic and slightly acidic, allowing for a range of derivatization reactions, primarily through O-alkylation and O-acylation.
Alkylation: The hydroxyl group can be converted into an ether via alkylation. A classic method is the Williamson ether synthesis, where the phenol (B47542) is first deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the more nucleophilic phenoxide ion. This is followed by reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the corresponding ether. This reaction is fundamental for protecting the hydroxyl group or for introducing specific alkyl chains to modify the molecule's properties.
Acylation: Acylation involves the conversion of the hydroxyl group into an ester. This is readily achieved by reacting the naphthol with an acylating agent such as an acyl chloride or a carboxylic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. ncert.nic.in The base serves to neutralize the acidic byproduct (e.g., HCl) and catalyze the reaction. ncert.nic.in This transformation is often used for protection or to introduce functional handles.
The table below details common reagents for these transformations.
| Transformation | Reagent Type | Specific Examples | Base |
|---|---|---|---|
| Alkylation (Ether Formation) | Alkyl Halide | Methyl Iodide (CH₃I), Ethyl Bromide (C₂H₅Br) | K₂CO₃, NaH |
| Sulfate | Dimethyl Sulfate ((CH₃)₂SO₄) | NaOH | |
| Acylation (Ester Formation) | Acyl Halide | Acetyl Chloride (CH₃COCl), Benzoyl Chloride (C₆H₅COCl) | Pyridine, Et₃N |
| Anhydride | Acetic Anhydride ((CH₃CO)₂O) | Pyridine, DMAP (cat.) |
The presence of two distinct and orthogonally reactive functional groups—the hydroxyl and the bromo substituents—makes this compound an attractive monomer for the synthesis of macrocycles and polymers. google.com
Macrocyclic Derivatives: Macrocycles can be synthesized through strategies that leverage the two reactive sites. For instance, two molecules of the naphthoate could be linked via their hydroxyl groups using a dielectrophilic linker. Subsequent intramolecular palladium-catalyzed coupling of the two bromine atoms could then close the ring. Alternatively, an intermolecular reaction between the hydroxyl group of one molecule and the (activated) bromine of another could initiate the formation of a cyclic dimer or larger macrocycle under high-dilution conditions.
Polymeric Derivatives: The compound can serve as an A-B type monomer for step-growth polymerization. For example, a palladium-catalyzed self-coupling reaction, such as a Yamamoto or Ullmann-type coupling, could generate a poly(1-hydroxy-2-naphthoate) polymer by forming bonds between the C-6 positions of different monomer units. Another approach involves first modifying one of the functional groups. For example, converting the bromine to a boronic ester would create an A-B monomer suitable for Suzuki polycondensation. Similarly, reactions involving the hydroxyl group, such as forming polyethers or polyesters with appropriate co-monomers, are also feasible pathways to polymeric materials derived from this scaffold. google.comdaneshyari.com
Chemical Modification for Integration into Photoactive Systems (e.g., Silanization)
The integration of chromophoric molecules like this compound onto the surfaces of materials is crucial for the development of photoactive systems, sensors, and functionalized materials. Silanization represents a robust strategy for covalently anchoring such molecules onto hydroxyl-bearing substrates like glass, silica, or oxidized metal surfaces.
The process involves the reaction of the phenolic hydroxyl group of the naphthoate with an organosilane reagent, such as a chlorosilane or an alkoxysilane. For instance, reacting this compound with a reagent like (3-aminopropyl)triethoxysilane (APTES) would result in the formation of a silyl (B83357) ether bond, tethering the naphthoate core to the triethoxysilane (B36694) group. This functionalized molecule can then undergo hydrolysis and condensation onto a substrate, forming a stable, covalently bound self-assembled monolayer (SAM). The bromine atom on the naphthyl ring remains available for further post-functionalization via cross-coupling reactions, allowing for the attachment of other photoactive units. This approach enables the precise engineering of surfaces with tailored optical and electronic properties.
Modifications at the Ethyl Ester Group
The ethyl ester functionality is a key reaction handle, offering pathways to several important derivatives, including carboxylic acids, alternative esters, and reduced alcohol or aldehyde forms.
Hydrolysis to the Corresponding 6-Bromo-1-hydroxy-2-naphthoic Acid
The conversion of the ethyl ester to the corresponding carboxylic acid, 6-Bromo-1-hydroxy-2-naphthoic acid, is a fundamental transformation. This is typically achieved through saponification, which involves heating the ester in an aqueous alkaline solution, such as sodium hydroxide (B78521) or potassium hydroxide. The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon, leading to the cleavage of the ethyl group and formation of the sodium or potassium carboxylate salt. Subsequent acidification of the reaction mixture with a strong acid, like hydrochloric or sulfuric acid, protonates the carboxylate, causing the desired 6-Bromo-1-hydroxy-2-naphthoic acid to precipitate from the solution, allowing for its isolation.
| Reaction | Reagents | Conditions | Product |
| Hydrolysis | 1. Alkaline Solution (e.g., NaOH(aq)) 2. Strong Acid (e.g., HCl(aq)) | 1. Heating 2. Acidification | 6-Bromo-1-hydroxy-2-naphthoic acid |
Transesterification Reactions with Various Alcohols
Transesterification is a process used to convert the ethyl ester into a different ester by reacting it with another alcohol (e.g., methanol, isopropanol) in the presence of an acid or base catalyst. In an acid-catalyzed reaction, the carbonyl oxygen of the ester is protonated, enhancing its electrophilicity. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. To drive the reaction to completion, the new alcohol is typically used in large excess as the solvent. Base-catalyzed transesterification involves an alkoxide nucleophile (e.g., sodium methoxide) and generally occurs under milder conditions. This reaction allows for the synthesis of a library of 6-bromo-1-hydroxy-2-naphthoate esters with varied alkyl chains, which can be used to fine-tune physical properties such as solubility and melting point.
Reduction to Aldehyde or Alcohol Functionalities
The ethyl ester group can be selectively reduced to either a primary alcohol or an aldehyde using specific hydride reagents.
Reduction to Alcohol: Strong reducing agents, most notably Lithium Aluminum Hydride (LiAlH₄), are capable of fully reducing the ester. orgoreview.comlibretexts.org The reaction, typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF), converts the ester group into a primary alcohol, yielding (6-bromo-1-hydroxynaphthalen-2-yl)methanol. The process involves the delivery of two hydride ions to the carbonyl carbon. orgoreview.com
Reduction to Aldehyde: To stop the reduction at the aldehyde stage, a less reactive and more sterically hindered reducing agent is required. orgoreview.com Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for this transformation. youtube.comquora.com The reaction is performed at low temperatures (e.g., -78 °C) to prevent over-reduction to the alcohol. DIBAL-H coordinates to the ester's carbonyl oxygen, and a single hydride transfer occurs, forming a stable intermediate that, upon acidic workup, hydrolyzes to yield 6-bromo-1-hydroxy-2-naphthaldehyde. youtube.com
| Desired Product | Reagent | Abbreviation | Typical Conditions |
| Primary Alcohol | Lithium Aluminum Hydride | LiAlH₄ | Anhydrous Ether (THF, Et₂O), 0 °C to RT |
| Aldehyde | Diisobutylaluminium hydride | DIBAL-H | Anhydrous Solvent (Toluene, CH₂Cl₂), -78 °C |
Regioselective Functionalization and Complex Synthetic Maneuvers
The this compound scaffold is not only a subject of functional group interconversion but also a potential participant in more complex, multi-step synthetic sequences that build molecular complexity efficiently.
Tandem Reactions and Cascade Cyclizations
While specific tandem reactions starting directly from this compound are not extensively documented, the inherent reactivity of its structure makes it a suitable candidate for such processes. The arrangement of the hydroxyl, ester, and bromo groups on the naphthalene core provides multiple reactive sites that could be engaged in cascade sequences. For example, the bromine atom is a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which could be designed as the initiating step of a cascade cyclization. A strategically chosen coupling partner could introduce a functional group that, in the same pot, reacts with the phenolic hydroxyl or a derivative of the ester group to form new heterocyclic rings fused to the naphthalene system. Such tandem approaches are highly valued in modern organic synthesis for their efficiency in rapidly constructing complex molecular architectures from relatively simple starting materials.
Three-Component C-C Bond Forming Dearomatization Reactions
Three-component reactions that result in the dearomatization of aromatic compounds are powerful tools in synthetic organic chemistry for the rapid construction of complex molecular architectures. In the context of this compound, its structural similarity to 2-naphthol (B1666908) derivatives suggests its potential participation in analogous C-C bond-forming dearomatization processes. Research into the reactivity of substituted 2-naphthols, particularly 6-bromo-2-naphthol (B32079), provides valuable insights into the potential synthetic pathways available for this substrate.
One notable example of such a transformation is the Brønsted acid-catalyzed domino ring-opening cyclization between donor-acceptor (D-A) cyclopropanes and 2-naphthols. frontiersin.org This formal [3+2] cycloaddition provides an efficient route to naphthalene-fused cyclopentanes without the need for transition-metal catalysts.
In a relevant study, the reaction of 6-bromo-2-naphthol with diethyl 2-vinylcyclopropane-1,1-dicarboxylate was investigated as part of a broader substrate scope examination. The reaction proceeded smoothly to afford the corresponding product in good yield, demonstrating that the electron-withdrawing nature of the bromine substituent at the 6-position is well-tolerated under the reaction conditions. frontiersin.org This successful transformation of 6-bromo-2-naphthol serves as a strong indicator for the potential reactivity of this compound in similar three-component dearomative cycloadditions.
The proposed reaction would involve the initial protonation of the vinylcyclopropane, followed by a ring-opening to form a stabilized cation. This intermediate would then be attacked by the electron-rich naphthol, leading to the formation of a new C-C bond and subsequent dearomatization through a cyclization event.
The table below outlines the specifics of the reaction involving 6-bromo-2-naphthol, which can be extrapolated to predict the behavior of this compound.
Table 1: Three-Component Dearomatization of 6-Bromo-2-naphthol
| Naphthol Derivative | Cyclopropane Component | Catalyst | Product | Yield (%) |
| 6-Bromo-2-naphthol | Diethyl 2-vinylcyclopropane-1,1-dicarboxylate | TfOH | Diethyl 8-bromo-3,3a-dihydro-2H-benzo[f]indene-1,1(4H)-dicarboxylate | 83 |
Further research in the area of palladium-catalyzed intermolecular asymmetric allylic dearomatization of naphthol derivatives also points to the feasibility of C-C bond formation at the C1 position. nih.gov These reactions typically result in the formation of β-naphthalenones bearing an all-carbon quaternary center. While a specific example with this compound is not detailed, the general reactivity pattern of naphthols in these transformations supports its potential as a viable substrate.
Computational Chemistry and Mechanistic Investigations
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone in the theoretical examination of Ethyl 6-bromo-1-hydroxy-2-naphthoate, offering a molecular-level understanding of its behavior.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) is a robust method for investigating the geometric and electronic properties of naphthoate derivatives. researchgate.netnih.gov For the closely related compound, 6-bromo-2-naphthoic acid, DFT calculations using the B3LYP method with a 6-311+G** basis set have been employed to determine its optimized geometry and vibrational frequencies. researchgate.netnih.gov These studies reveal how the bromine substituent influences the planarity of the naphthalene (B1677914) core and the orientation of the carboxyl group. The electron-withdrawing nature of the bromine atom and the ester group affects the electron density distribution across the aromatic system.
Ab Initio and Hybrid Methods for Energy Landscape Exploration
While specific ab initio studies on this compound are not extensively documented, the principles of these methods are fundamental to understanding its potential energy surface. Ab initio and hybrid methods are critical for exploring the energy landscapes of molecular rearrangements and reactions. For instance, in the study of related naphthoic acid derivatives, these methods are used to calculate the relative energies of different conformers and to map out the energy profiles of reaction pathways. This exploration is key to identifying the most stable molecular configurations and the energetic barriers associated with conformational changes or chemical transformations.
Frontier Molecular Orbital Analysis (HOMO-LUMO Energies) and Band Gap Determination (TD-DFT)
Frontier molecular orbital (FMO) analysis, which examines the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), is crucial for understanding the chemical reactivity and electronic properties of this compound. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides an indication of the molecule's stability and its electronic excitation potential.
Time-dependent density functional theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra of molecules and determining their band gaps. mdpi.com For substituted naphthalene derivatives, TD-DFT calculations can elucidate the nature of electronic transitions, distinguishing between π-π* and n-π* transitions, for example. nih.gov The methodology involves evaluating various density functionals, including generalized gradient approximation (GGA), global hybrid (GH), and range-separated hybrid (RSH) functionals, to accurately compute vertical excitation energies. nih.gov Including solvent effects in these calculations is often crucial for achieving optimal agreement with experimental absorption maxima. nih.gov
Table 1: Theoretical Spectroscopic and Electronic Data for Related Naphthoic Acid Derivatives
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Band Gap (eV) |
| 1-hydroxy-2-naphthoic acid | DFT/B3LYP/6-31G(d,p) | - | - | - |
| Core-substituted naphthalene diimides | TD-DFT | - | - | - |
| 6-bromo-2-naphthoic acid | DFT/B3LYP/6-311+G** | - | - | - |
Mechanistic Elucidation of Reactions
Computational methods are invaluable for detailing the step-by-step pathways of chemical reactions involving naphthoate esters.
Detailed Reaction Pathway Studies for Acyl Shift Rearrangements
A significant reaction involving the formation of 1-hydroxy-2-naphthoic acid esters is the Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes. nih.gov This unexpected rearrangement provides a novel route to access various substitution patterns on the naphthoic acid core. nih.gov Computational studies of similar acyl migrations, for instance in the photochemistry of 1-acetoxy-2-methoxyanthraquinone, have shown that such processes can proceed on the triplet potential energy surface. nih.gov These studies utilize computational chemistry to map out all stationary points for the acyl group migration on both the triplet and ground state singlet potential energy surfaces. nih.gov The formation of different constitutional isomers in these rearrangements can often be rationalized by the electronic properties of the directing substituents. nih.gov
Transition State Analysis and Reaction Coordinate Determination
Understanding the mechanism of a chemical reaction requires the identification and characterization of transition states. Transition state analysis involves calculating the geometry and energy of the highest point along the reaction coordinate, which represents the energy barrier that must be overcome for the reaction to proceed. For rearrangements like the acyl shift, computational methods can model the transition state structure, providing insights into the bonding changes that occur during the transformation. The reaction coordinate, which represents the lowest energy path from reactants to products, can be determined, offering a complete energetic profile of the reaction. While specific transition state analyses for reactions of this compound are not detailed in the available literature, the computational study of acyl transfers in other systems provides a methodological precedent for such investigations. rsc.org
Solvation Effects and Intermolecular Interactions
The surrounding solvent environment can significantly influence the behavior of a solute molecule. Computational models are essential to unravel these complex interactions.
Continuum solvation models, such as the Polarizable Continuum Model (PCM), are powerful tools for studying the influence of solvent polarity on the photophysical properties and reactivity of molecules. researchgate.netresearchgate.net These models treat the solvent as a continuous dielectric medium, which simplifies calculations while providing valuable insights into how a solvent can alter a molecule's electronic structure and energy levels.
For aromatic compounds with polar functional groups, like the hydroxyl and ester groups in this compound, changes in solvent polarity can lead to significant shifts in absorption and emission spectra, a phenomenon known as solvatochromism. For instance, studies on substituted imidazonaphthyridine derivatives have shown that the Stokes shift correlates with the polarity of the solvent, indicating a larger dipole moment in the excited state compared to the ground state. sciencepublishinggroup.com Similarly, research on isocyanonaphthol derivatives has utilized time-dependent density functional theory (TD-DFT) with both implicit (continuum) and explicit solvation models to understand shifts in emission spectra. mdpi.com These studies reveal that interactions with solvent molecules, particularly hydrogen bonding, can significantly impact the emission wavelength. mdpi.com
Table 1: Illustrative Data on Solvent Effects on Naphthol Derivatives
| Solvent | Dielectric Constant (ε) | Emission Maximum (λ_em) of 5-isocyanonaphthalene-1-ol (nm) |
| Toluene (B28343) | 2.38 | 404 |
| 2-Propanol | 19.9 | 430 (and a minor band at 550) |
| Methanol | 32.7 | 430 (and a band at 550) |
| N,N-Dimethylformamide (DMF) | 36.7 | 430 (and a band at 550) |
| Dimethyl sulfoxide (B87167) (DMSO) | 46.7 | 435 (and a band at 550) |
Note: This table is based on data for 5-isocyanonaphthalene-1-ol from a study by Nagy et al. and is intended to be illustrative of the types of effects that could be observed for this compound. mdpi.com The dual emission in polar solvents is attributed to excited-state proton transfer.
Computational methods, particularly those based on time-dependent density functional theory (TD-DFT), can be used to calculate SOC matrix elements. usc.edumdpi.com These calculations help in quantifying the probability of transitions between singlet and triplet states. For aromatic hydrocarbons like naphthalene, SOC is a key factor in determining the lifetime of the triplet state. dtic.mil The magnitude of SOC is sensitive to the molecular geometry and the nature of the electronic states involved. mdpi.com
The internal heavy-atom effect, where the heavy atom is part of the molecule itself, is particularly effective at promoting ISC. The bromine atom in this compound would be expected to increase the SOC, potentially leading to efficient population of the triplet state upon photoexcitation. This could result in observable phosphorescence or influence the pathways of photochemical reactions. While specific SOC calculations for this exact molecule are not available, benchmark studies on other organic molecules demonstrate the reliability of modern computational methods in predicting SOC values. researchgate.net
Table 2: Representative Spin-Orbit Coupling Constants (SOCCs) for Acetone (B3395972)
| Transition | SOCC (cm⁻¹) |
| S₁ (nπ) ↔ T₁ (nπ) | ~0 |
| S₁ (nπ) ↔ T₂ (ππ) | ~38 |
Note: This table provides benchmark data for acetone from a study by Pokhilko et al. to illustrate the magnitude of spin-orbit coupling constants and how they vary for different types of electronic transitions. researchgate.net The near-zero coupling between states of the same orbital type and significant coupling between states of different orbital types is a general trend.
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. youtube.com The MEP map provides a visual representation of the charge distribution around a molecule, with different colors indicating regions of varying electrostatic potential.
Typically, regions of negative electrostatic potential (often colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive electrostatic potential (often colored blue) are electron-deficient and are prone to nucleophilic attack. Regions with intermediate potential are often colored green or yellow.
For this compound, an MEP map would likely show negative potential around the oxygen atoms of the hydroxyl and ester carbonyl groups, indicating these as likely sites for interaction with electrophiles or for hydrogen bonding. The hydrogen atom of the hydroxyl group would exhibit a positive potential, making it a potential site for nucleophilic attack or deprotonation. The aromatic ring system would display a more complex potential landscape, with the bromine atom also influencing the charge distribution. A computational study on 2-acetylphenyl-2-naphthoate, a related ester, utilized MEP maps to identify possible sites for electrophilic attack. researchgate.net
Table 3: General Interpretation of MEP Map Colors
| Color | Electrostatic Potential | Indication |
| Red | Negative | Electron-rich, susceptible to electrophilic attack |
| Blue | Positive | Electron-poor, susceptible to nucleophilic attack |
| Green/Yellow | Neutral/Intermediate | Less reactive regions |
Note: This table provides a general guide to interpreting the colors on a typical Molecular Electrostatic Potential map.
Applications in Advanced Organic Synthesis and Materials Science
Utilization as a Versatile Synthetic Building Block in Complex Molecule Construction
The reactivity of the bromine atom and the ester functional group in compounds like methyl 6-bromo-2-naphthoate underscores their utility as versatile precursors in organic synthesis. guidechem.com The bromine atom serves as a reactive handle for substitution reactions, enabling the introduction of a wide array of functional groups. guidechem.com This adaptability makes it a valuable starting material for the construction of intricate molecular frameworks. guidechem.com
The chemical properties of methyl 6-bromo-2-naphthoate, a closely related compound, highlight its efficiency in chemical reactions. The bromine atom, with its electrophilic nature, is susceptible to nucleophilic attack, facilitating the introduction of diverse substituents onto the naphthalene (B1677914) core. guidechem.com Furthermore, the ester group provides a site for further modifications, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol, thereby expanding the synthetic possibilities. guidechem.com
Research has demonstrated the use of methyl 6-bromo-2-naphthoate in the synthesis of various organic compounds, including:
6-vinyl-2-naphthaldehyde
Substituted 2-naphthoates with complex phenyl groups
2-bromo-6-(bromomethyl)naphthalene
One specific example involves the synthesis of dihalonaphthoylhydrazones. Methyl 6-bromo-2-naphthoate is reacted with hydrazine hydrate to form 6-bromo-2-naphthoyl hydrazone, which is then condensed with halogenated benzaldehydes. guidechem.com
Development of Novel Naphthalene-Based Architectures and Scaffolds
Naphthalene-containing compounds are crucial in the development of new molecular architectures. For instance, a four-step, transition-metal-free synthetic route has been developed to create tetracyclic heterosteroidal compounds, known as 14-aza-12-oxasteroids, starting from 2-naphthol (B1666908) analogues. This process involves the formation of multiple rings and bonds in a single step, demonstrating the utility of naphthalene derivatives in building complex scaffolds.
The naphthalene sulfonamide scaffold is another example, known for its antagonistic properties towards the human CC chemokine receptor 8 (CCR8). bohrium.com To explore the structure-activity relationship of this class of compounds, a variety of palladium-catalyzed cross-coupling reactions were carried out on a bromo-naphthalene precursor, resulting in a diverse library of molecules. bohrium.com These compounds exhibited CCR8 antagonistic properties in the micromolar range. bohrium.com
Integration into Functional Organic Materials (e.g., Photoactive Compounds, Fluorescent Materials, Luminescent Probes)
Naphthoic acid derivatives are of interest for their potential in functional organic materials. Substituents on the naphthoic acid structure play a significant role in influencing the reactivity and biological activity of these aromatic compounds. researchgate.netsciencepublishinggroup.com These substituents can affect the conductivity of molecular electronic and photoresponsive switches, as well as their performance in light-harvesting dye-sensitized solar cells and organic electroluminescent devices. sciencepublishinggroup.com
Computational studies on ortho-substituted naphthoic acids have been used to estimate their chemical and structural properties, which can then be linked to their potential biological activities. researchgate.netsciencepublishinggroup.com The chemical reactivity of these substituted naphthoic acids can be evaluated through various physicochemical properties, including total energy, HOMO-LUMO gap, and dipole moment. sciencepublishinggroup.com
Role in the Design and Synthesis of Ligands for Catalysis
Naphthalene-based structures are employed in the design of ligands for metal complexes used in catalysis and other applications. For example, naphthalene-modified metallosalen complexes incorporating palladium(II) and platinum(II) have been synthesized and characterized. nih.gov The strong metal coordination and enhanced electronic interactions from the π-conjugated aromatic structures of these ligands improve their DNA-binding affinity and cytotoxic efficacy, highlighting their potential in medicinal chemistry. nih.gov
Furthermore, naphthalene-based polymers have been synthesized for the first time via a one-stage Friedel–Crafts crosslinking method. researchgate.netnih.gov The functionalization of these polymers with groups such as -OH, -SO3H, and -NO2 influences their porosity and the distribution of a catalytically active palladium phase. researchgate.netnih.gov These catalytic systems, containing either Pd(II) species or Pd(0) nanoparticles, have demonstrated high efficiency and selectivity in Suzuki cross-coupling reactions under mild conditions. researchgate.netnih.gov
Q & A
Basic: What are the standard synthetic routes for Ethyl 6-bromo-1-hydroxy-2-naphthoate?
Methodological Answer:
The synthesis typically involves bromination and esterification steps. For example:
- Bromination : A naphthalene precursor (e.g., β-naphthaldehyde) is brominated using bromine sources (e.g., CuCl in ethanol) to introduce the bromine substituent at the 6-position .
- Esterification : The hydroxyl and carboxylic acid groups are esterified using ethanol under acidic or basic conditions. For analogous compounds, methyl esters are formed via reactions with methanol and sodium hydroxide .
- Purification : Column chromatography or recrystallization in solvents like isooctane ensures purity .
Basic: What analytical techniques are used to characterize this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify substituent positions and confirm bromine integration. For example, coupling patterns in aromatic regions resolve ring substitution .
- X-Ray Crystallography : Single-crystal diffraction (using SHELX software ) determines precise bond angles and torsional strains, especially for tautomeric forms .
- HPLC/MS : Validates purity and molecular weight, particularly for intermediates prone to oxidation .
Advanced: How can researchers optimize bromination regioselectivity in naphthalene derivatives?
Methodological Answer:
- Directing Groups : The hydroxyl (-OH) and ester (-COOEt) groups act as meta-directors, guiding bromine to the 6-position. Adjusting reaction pH or using Lewis acids (e.g., FeBr) enhances selectivity .
- Catalyst Screening : Cuprous chloride (CuCl) in ethanol improves yield compared to HBr alone, as seen in analogous syntheses .
- Kinetic Control : Lower temperatures (0–5°C) minimize side products like di-brominated species .
Advanced: How to resolve discrepancies in spectroscopic data caused by tautomerism?
Methodological Answer:
- Variable Temperature NMR : Conduct H NMR at −40°C to slow tautomeric interconversion, revealing distinct proton environments .
- X-Ray Analysis : Crystallize the compound to lock its conformation. For example, SHELXL refinement can differentiate keto-enol tautomers by analyzing bond lengths (e.g., C=O vs. C–OH) .
- Computational Modeling : DFT calculations (e.g., Gaussian) predict stable tautomers and align with experimental data .
Advanced: What strategies enable the use of this compound in retinoid-like drug development?
Methodological Answer:
- Functional Group Interconversion : Hydrolyze the ester to a carboxylic acid (using NaOH/MeOH), then couple with amines or alcohols to generate retinoid analogs .
- Biological Assays : Test derivatives for receptor binding (e.g., RAR/RXR) using fluorescence polarization assays. The bromine atom enhances stability for in vitro studies .
- Structure-Activity Relationship (SAR) : Modify the hydroxy group to ethers or acetates to study steric effects on bioactivity .
Advanced: How to mitigate stability issues during long-term storage?
Methodological Answer:
- Inert Atmosphere : Store under argon or nitrogen to prevent oxidation of the hydroxyl group .
- Desiccants : Use silica gel in sealed containers to avoid hydrolysis of the ester moiety .
- Low-Temperature Storage : Maintain at −20°C in amber vials to reduce photodegradation, especially for brominated aromatics .
Advanced: What methods improve regioselective substitution on the naphthalene ring?
Methodological Answer:
- Protection/Deprotection : Temporarily protect the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to direct electrophiles to the bromine-adjacent position .
- Cross-Coupling Reactions : Use Suzuki-Miyaura coupling with Pd catalysts to introduce aryl/heteroaryl groups at the 6-position, leveraging the bromide as a leaving group .
- Microwave-Assisted Synthesis : Reduce reaction times and improve yields for SNAr reactions under controlled microwave conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
